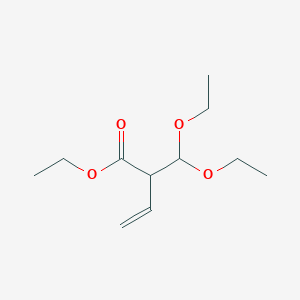
Ethyl 2-(diethoxymethyl)but-3-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(diethoxymethyl)but-3-enoate is an organic compound with a complex structure that includes both ester and alkene functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(diethoxymethyl)but-3-enoate can be synthesized through the alkylation of enolate ionsThis compound is more acidic than ordinary esters and can be converted into its enolate ion by reaction with sodium ethoxide in ethanol . The enolate ion then reacts with an alkyl halide in an S_N2 reaction to form the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation reactions using similar conditions as described above. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(diethoxymethyl)but-3-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or alkene sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Lithium aluminum hydride (LiAlH_4) is often used for reducing esters to alcohols.
Substitution: Alkyl halides and strong bases like sodium hydride (NaH) are used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or alkenes.
Scientific Research Applications
Ethyl 2-(diethoxymethyl)but-3-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-(diethoxymethyl)but-3-enoate involves its reactivity as an enolate ion. The enolate ion can undergo alkylation reactions, forming new carbon-carbon bonds. This reactivity is crucial for its role in organic synthesis, allowing the formation of complex molecular structures .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: Similar in structure and reactivity, used in similar synthetic applications.
Diethyl malonate: Another ester with similar reactivity, used in the malonic ester synthesis.
Uniqueness
Ethyl 2-(diethoxymethyl)but-3-enoate is unique due to its combination of ester and alkene functional groups, providing a versatile platform for various chemical transformations. Its ability to undergo both nucleophilic and electrophilic reactions makes it a valuable compound in organic synthesis .
Properties
CAS No. |
87986-31-0 |
|---|---|
Molecular Formula |
C11H20O4 |
Molecular Weight |
216.27 g/mol |
IUPAC Name |
ethyl 2-(diethoxymethyl)but-3-enoate |
InChI |
InChI=1S/C11H20O4/c1-5-9(10(12)13-6-2)11(14-7-3)15-8-4/h5,9,11H,1,6-8H2,2-4H3 |
InChI Key |
WBAJCTXEHJCHGP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C(C=C)C(=O)OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















